molecular formula C10H7Br2N B1338809 5-Bromo-8-(bromomethyl)quinoline CAS No. 88474-22-0

5-Bromo-8-(bromomethyl)quinoline

Cat. No. B1338809
CAS RN: 88474-22-0
M. Wt: 300.98 g/mol
InChI Key: DGMZYNTVOVTLLH-UHFFFAOYSA-N
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Description

The compound "5-Bromo-8-(bromomethyl)quinoline" is a brominated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry, organic synthesis, and as intermediates in the production of various pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One approach is the convergent, regiospecific synthesis from o-aminophenylboronates, which allows for the introduction of substituents into the benzenoid ring of the quinoline. This method is complementary to traditional syntheses and proceeds under basic conditions, offering a more versatile route to substituted quinolines . Another method involves the synthesis of quinoline-8-carbaldehydes through a one-pot reaction followed by intramolecular cyclization, demonstrating the flexibility in functionalizing the quinoline scaffold . Additionally, the regioselective synthesis of aminomethylated quinolines has been reported, providing potential central nervous system agents .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the heterocyclic ring, which significantly influences the chemical properties of these compounds. The structure of novel quinoline derivatives has been supported by various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS, and elemental analysis, which confirm the identity and purity of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo a range of chemical reactions, expanding their utility in organic synthesis. For instance, the metal-free bromination of quinolines has been developed, allowing for subsequent one-pot C–X (X=C, O, S) cross-coupling reactions. This method tolerates a wide scope of functional groups and can lead to arylation, alkenylation, alkynylation, thiolation, and phenoxylation products in good to excellent yields . Such versatility is crucial for the synthesis of complex molecules and pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of bromine atoms, for example, can increase the reactivity of the compound, making it a valuable intermediate for further chemical transformations. The synthesis of bromomethylated quinoxaline derivatives has been reported, and these compounds serve as important intermediates in the Diels-Alder reaction, a key step in the synthesis of fullerene derivatives .

Scientific Research Applications

Synthesis and Fluorescence Applications

  • Synthesis and Fluorescence Enhancement : A fluorescent reagent, 5-(4-bromo-diazobenzo)-8-(8-diazoamino quinoline) quinoline, was synthesized, combining 8-aminoquinoline with a triazene group. This reagent showed fluorescence enhancement and was used for trace detection of Cu2+ ions in rice and wheat flour samples (Weng Hui-ping, 2010).

Catalysis and Synthesis Applications

  • Palladium-Catalyzed Amination : A palladium-catalyzed aryl amination under microwave conditions was used to rapidly prepare 1-aminonaphthalenes and 5- and 8-aminoquinolines from aryl bromides. This method showed improvements in yields with quinoline substrates (Tammy C. Wang, D. Magnin, L. Hamann, 2003).

Biological Activities

  • Antibacterial and Antifungal Properties : New thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives showed significant broad antibacterial activity against various strains of gram-positive and gram-negative bacteria. Some compounds, especially compound 5, demonstrated remarkable antifungal activity (F. K. Abdel‐Wadood et al., 2014).
  • Anticancer Agents : A study on quinoline derivatives with different functional groups revealed that some compounds, such as 6‐Bromo‐5‐nitroquinoline, exhibited significant antiproliferative activity against various cancer cell lines (Tuğba Kul Köprülü et al., 2018).

Chemical Properties and Applications

  • Halogen as Blocking Group in Synthesis : The bromo group in quinoline derivatives was found to be an excellent blocking group due to its stability during reactions and easy removal thereafter, aiding in the synthesis of various compounds (Jianke Li et al., 2010).
  • Corrosion Inhibitors : Novel 8-Hydroxyquinoline derivatives, such as 5-((2-bromoethoxy)methyl)quinolin-8-ol, have been synthesized and evaluated as effective acid corrosion inhibitors for mild steel, showing high inhibitory efficacy (M. Rbaa et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It has hazard statements H302 - H318 . Precautionary statements include P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 .

properties

IUPAC Name

5-bromo-8-(bromomethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMZYNTVOVTLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50522383
Record name 5-Bromo-8-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-(bromomethyl)quinoline

CAS RN

88474-22-0
Record name 5-Bromo-8-(bromomethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50522383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-8-(bromomethyl)quinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Tochilkin, IN Gracheva, IR Kovel'man… - Chemistry of …, 1983 - Springer
5-Chloro- and 5-iodo-8-methylquinoline were obtained by chlorination or iodination of 8-methylquinoline with chlorine or iodine in concentrated sulfuric acid in the presence of silver …

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